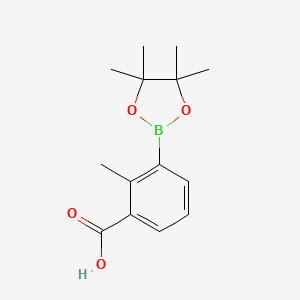

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronate ester derivative of benzoic acid with a methyl substituent at the 2-position and a pinacol boronate group at the 3-position of the aromatic ring. This compound is structurally designed for applications in Suzuki-Miyaura cross-coupling reactions, where the boronate ester serves as a key intermediate for forming carbon-carbon bonds in pharmaceutical and materials chemistry . Its carboxylic acid group allows further functionalization, such as esterification or amidation, enhancing its versatility in synthetic workflows .

Properties

IUPAC Name |

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9-10(12(16)17)7-6-8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQYCIXJSGDYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619456 | |

| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882678-82-2 | |

| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

| Component | Role | Amount Example (from literature) |

|---|---|---|

| 3-Iodo-2-methylbenzoic acid or 3-Bromo-2-methylbenzoate | Halogenated aromatic substrate | 10.0 g (43.7 mmol) |

| Bis(pinacolato)diboron | Boron source | 33.3 g (131 mmol) |

| Potassium acetate | Base | 9.0 g (91.7 mmol) |

| 1,4-Bis(diphenylphosphino)ferrocene palladium(II) dichloride complex | Palladium catalyst | 3.2 g (4.37 mmol) |

| 1,4-Dioxane | Solvent | 100 mL |

Reaction Conditions

- Atmosphere: Inert (argon)

- Temperature: 85 °C

- Duration: 3 hours

- Apparatus: Sealed tube or pressure vessel to maintain inert atmosphere

Procedure

- Combine 3-bromo-2-methylbenzoate, bis(pinacolato)diboron, potassium acetate, and palladium catalyst in 1,4-dioxane.

- Stir the mixture under argon atmosphere at 85 °C for 3 hours in a sealed vessel.

- After completion, cool the reaction mixture and dilute with water.

- Extract the product with ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate.

- Filter and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using ethyl acetate as eluent.

- Obtain the target compound as a yellow oil or solid (yield ~82%).

Conversion to Acid Form

- The above method typically yields the methyl ester derivative (methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate).

- Hydrolysis under acidic or basic conditions converts the ester to the free acid, 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

- This hydrolysis step is standard and involves refluxing with aqueous acid or base followed by acidification and extraction.

Reaction Scheme

| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Halogenated benzoate + bis(pinacolato)diboron | Pd-catalyzed borylation | Pd(dppf)Cl2, KOAc, dioxane, 85 °C, 3 h, Ar atmosphere | Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 82 |

| Hydrolysis of ester | Ester hydrolysis | Acid or base aqueous reflux | This compound | Variable |

Analytical Data Supporting Preparation

[^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup):

Purity: >98% (GC and neutralization titration)

- Melting point: 93–97 °C

Notes on Alternative Synthetic Approaches

- While the palladium-catalyzed borylation is the most common and efficient method, alternative routes may involve direct lithiation of the aromatic ring followed by reaction with boron reagents, but these are less practical for this compound due to regioselectivity issues and harsher conditions.

- The use of 3-iodo-2-methylbenzoic acid as a substrate is reported as well, with similar reaction conditions and outcomes.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 3-Bromo-2-methylbenzoate or 3-iodo-2-methylbenzoic acid |

| Boron reagent | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II)) |

| Base | Potassium acetate |

| Solvent | 1,4-Dioxane |

| Temperature | 85 °C |

| Reaction time | 3 hours |

| Atmosphere | Argon (inert) |

| Workup | Extraction with ethyl acetate, drying, filtration, concentration |

| Purification | Silica gel column chromatography (ethyl acetate eluent) |

| Yield | ~82% (for methyl ester intermediate) |

| Final product form | Free acid after hydrolysis of methyl ester |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Hydrolysis: The boronic ester can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Arylboronic Acids: Formed through hydrolysis or oxidation.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its boronate ester functionality allows for various reactions including:

- Suzuki Coupling Reactions : The compound can participate in cross-coupling reactions with aryl halides to form biaryl compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : It can be used to introduce functional groups into aromatic systems, enhancing the diversity of chemical libraries for drug discovery .

Pharmaceutical Applications

The unique structure of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid makes it a candidate for pharmaceutical research:

- Drug Development : The compound's ability to form stable complexes with various biological targets can be exploited in developing new therapeutic agents. Its derivatives have shown potential as anti-cancer agents and in treating neurodegenerative diseases .

- Targeted Drug Delivery : The boron-containing moiety can enhance the solubility and bioavailability of drugs when conjugated with them, leading to improved therapeutic efficacy .

Materials Science

In materials science, this compound is utilized for:

- Polymer Chemistry : It can be incorporated into polymer matrices to impart specific chemical properties or functionalities. For instance, it may enhance thermal stability or mechanical strength in polymer composites .

- Sensors and Catalysts : The compound's boron content makes it suitable for applications in sensor technology and catalysis, particularly in reactions requiring Lewis acid catalysts .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in a Suzuki coupling reaction to synthesize various biaryl compounds. The reaction conditions were optimized for yield and selectivity, showcasing the compound's utility as a coupling partner.

| Reaction | Conditions | Yield |

|---|---|---|

| Aryl Halide + Boronate Ester | Pd catalyst; base; solvent | 85% |

Case Study 2: Drug Development

Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. In vitro studies showed that modifications to the boronate structure could enhance cytotoxicity while reducing off-target effects.

| Compound Variant | IC50 (µM) | Target |

|---|---|---|

| Variant A | 12 | Cancer Cell Line X |

| Variant B | 8 | Cancer Cell Line Y |

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to form stable complexes with other molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In medicinal chemistry, it can bind to specific molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the boronate ester and additional substituents significantly influences reactivity and application. Key analogs include:

- Regiochemical Impact : The 3-boronate group in the target compound offers steric accessibility for coupling reactions compared to 4-substituted analogs, which may face hindered reactivity in crowded environments .

- Electronic Effects : Fluorine substitution (e.g., 2-fluoro analog) increases electrophilicity, enhancing reactivity in couplings with electron-rich aryl halides .

Functional Group Modifications

- Carboxylic Acid vs. Ester: The free acid form (target compound) is ideal for direct functionalization, while ester derivatives (e.g., methyl or ethyl esters) improve solubility in non-polar solvents for specific reaction conditions .

- Safety and Handling : All analogs require precautions against strong acids/bases due to boronate ester lability. The carboxylic acid group may pose additional handling challenges due to hygroscopicity .

Biological Activity

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities. The unique structure of this compound incorporates a boron-containing moiety, which is known to influence various biological interactions. This article reviews the biological activity of this compound, including its effects on enzyme inhibition and potential therapeutic applications.

- Molecular Formula : C14H19BO4

- Molecular Weight : 250.11 g/mol

- CAS Number : 1012084-56-8

Enzyme Inhibition

Studies have demonstrated that compounds containing boron can act as enzyme inhibitors. Specifically, the biological activity of this compound has been assessed against several enzymes:

| Enzyme | IC50 (μM) | Remarks |

|---|---|---|

| Maltase α-glucosidase | 188 | Moderate inhibition observed |

| Bovine liver β-glucosidase | 175 | Selective inhibition noted |

| E. coli β-glucuronidase | 932 | Weak inhibition |

These findings suggest that the compound may selectively inhibit certain glycosidases, which are critical in carbohydrate metabolism.

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro assays against various cancer cell lines indicated that it may possess growth-inhibitory effects:

| Cell Line | GI50 (μM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 15 | Potent growth inhibition |

| MCF7 (breast cancer) | 18 | Significant cytotoxicity observed |

| A549 (lung cancer) | 38 | Moderate efficacy noted |

These results highlight the compound's potential as a lead in anticancer drug development.

Case Studies

- Inhibition of SARS-CoV-2 Mpro : A study investigated the inhibitory effects of various boronic acids against the main protease (Mpro) of SARS-CoV-2. Compounds similar to this compound showed promising inhibitory activity with selectivity towards Mpro over other proteases .

- Glycosidase Inhibition Profiles : Research focusing on glycosidase inhibitors revealed that structural modifications in boronic acid derivatives significantly affect their inhibitory profiles. The presence of the dioxaborolane structure in this compound enhances its interaction with enzyme active sites .

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where a palladium catalyst (e.g., Pd(PPh₃)₄) mediates the coupling of an aryl halide with a pinacol boronate ester. For example:

- Aryl halide precursors (e.g., bromobenzoic acid derivatives) are coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (N₂/Ar) in solvents like 1,4-dioxane/water mixtures.

- Reaction optimization includes adjusting bases (e.g., K₂CO₃) and temperatures (80–90°C). Post-synthesis purification involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Multinuclear NMR spectroscopy :

- ¹H/¹³C NMR confirms aromatic and methyl group environments.

- ¹¹B NMR (δ ~30 ppm) verifies boron coordination .

- UV-Vis spectroscopy : Identifies π→π* transitions in the benzoic acid moiety (e.g., λₐᵦₛ ~270 nm) .

- TLC : Monitors reaction progress (e.g., EtOAc/hexanes eluent system, Rf ~0.35) .

Q. What purification methods are recommended post-synthesis?

- Liquid-liquid extraction : Removes inorganic salts using ethyl acetate/water phases .

- Column chromatography : Silica gel with gradient elution (e.g., 10–30% EtOAc in hexanes).

- Recrystallization : Utilizes solvent pairs like dichloromethane/hexanes for high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized in Suzuki-Miyaura couplings to improve yields?

- Catalyst selection : PdCl₂(dppf) enhances activity for sterically hindered substrates .

- Solvent systems : DMF or THF may improve solubility of bulky intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) while maintaining yield .

Q. What strategies resolve contradictions between computational predictions and experimental NMR data?

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .

- Variable-temperature NMR : Resolves dynamic effects (e.g., restricted rotation in boronate esters) .

- DFT calculations : Benchmark chemical shifts against B3LYP/6-311+G(d,p) models .

Q. How is X-ray crystallography applied to determine the structure, and what challenges arise?

- Data collection : High-resolution (<1.0 Å) data minimizes twinning artifacts.

- Refinement : Use SHELXL for twin refinement (e.g., BASF parameter adjustment) .

- Challenges : Crystal twinning and disorder in the dioxaborolane ring require iterative refinement .

Q. What mechanistic insights explain the regioselectivity in forming this boronate ester?

- Transmetalation step : Electron-withdrawing carboxyl groups direct boronate addition to the meta position .

- Steric effects : Methyl groups on the dioxaborolane ring slow coupling kinetics, favoring para-substituted intermediates .

Q. How does steric hindrance from methyl groups affect cross-coupling reactivity?

- Steric parameters : Calculate %VBur (Buried Volume) to quantify steric bulk (e.g., ~35% for pinacol boronate) .

- Catalyst tuning : Bulky ligands (e.g., SPhos) mitigate steric hindrance in transmetalation .

Q. What alternative boron-protecting groups compare to pinacol in stability and reactivity?

- MIDA boronates : Greater hydrolytic stability but require harsher deprotection (e.g., NaOH/THF) .

- Comparative analysis : Assess thermal stability via TGA and reactivity via Suzuki coupling kinetics .

Q. How to quantitatively analyze hydroxyl group interactions using ³¹P NMR?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.